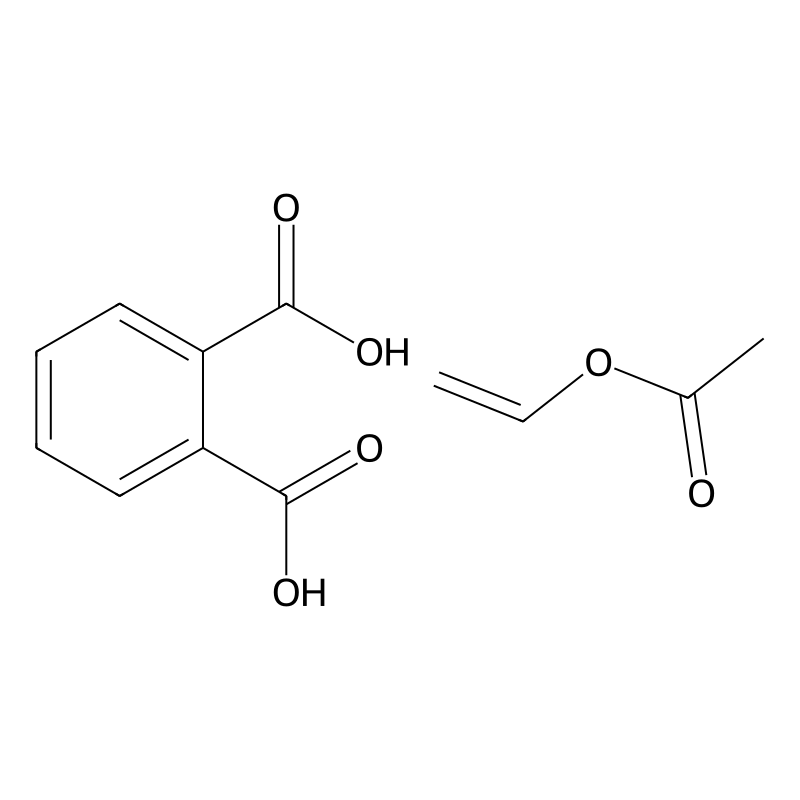Polyvinyl acetate phthalate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Polyvinyl acetate phthalate is a synthetic polymer created through the esterification of partially hydrolyzed polyvinyl acetate with phthalic anhydride. This compound is primarily utilized in the pharmaceutical industry, particularly as an enteric coating for tablets and capsules, ensuring that the active ingredients are released in the intestine rather than in the acidic environment of the stomach. The structure of polyvinyl acetate phthalate consists of a repeating backbone of vinyl acetate units linked by ester bonds, with phthalate groups attached, which contribute to its unique properties and functionality in drug delivery systems.
PVAP's primary mechanism of action lies in its enteric coating properties. The enteric coating remains intact in the stomach's acidic environment (pH 1.2-3.5) due to its hydrophobicity. As the dosage form reaches the small intestine, where the pH is higher (pH 5.5-7.0), the phthalate groups dissociate, causing the coating to dissolve and releasing the encapsulated drug.
- Toxicity: Studies have shown low acute toxicity of PVAP in animals. However, long-term effects require further investigation.
- Phthalates: The phthalate groups in PVAP have raised concerns due to potential endocrine disruption in some studies. Regulatory agencies are actively evaluating the safety of phthalates in pharmaceutical applications.
Drug Delivery Systems
Enhancing Drug Solubility
A significant challenge in pharmaceutical science is delivering poorly soluble drugs. PVAP shows promise in overcoming this hurdle. Studies have explored its use in Amorphous Solid Dispersions (ASDs) to improve drug dissolution rates and bioavailability (Source: ). ASDs are a type of drug formulation where the drug is dispersed in a carrier material, like PVAP, in its amorphous (non-crystalline) state, leading to faster dissolution in the body.
Targeted Drug Release
PVAP's pH-dependent solubility makes it a potential candidate for targeted drug delivery systems. Research suggests that PVAP coatings can be designed to release drugs only at specific pH levels within the body, potentially improving drug targeting and reducing side effects (Source: ). For instance, a coating may dissolve in the intestines but remain intact in the stomach due to differing pH levels.
- Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions, resulting in the formation of polyvinyl alcohol and phthalic acid. This reaction is significant in environments where pH changes occur, such as during digestion.
- Thermal Decomposition: Upon heating, polyvinyl acetate phthalate decomposes, releasing volatile products like acetic acid and phthalic anhydride. This decomposition can occur at elevated temperatures, particularly in processes like hot-melt extrusion .
These reactions are critical for understanding how polyvinyl acetate phthalate behaves in various environments, especially within pharmaceutical formulations.
Polyvinyl acetate phthalate exhibits specific biological activities that make it suitable for pharmaceutical applications:
- Enteric Coating Properties: It remains intact in the acidic environment of the stomach (pH 1.2-3.5) due to its hydrophobic nature. As it transitions to the higher pH environment of the small intestine (pH 5.5-7.0), it dissolves, facilitating controlled drug release.
- Interaction with Enzymes: The compound interacts with digestive enzymes such as pepsin and trypsin, forming a protective barrier around encapsulated drugs to prevent premature degradation.
This functionality is vital for enhancing drug stability and bioavailability.
The synthesis of polyvinyl acetate phthalate typically involves:
- Esterification Reaction: This process occurs between partially hydrolyzed polyvinyl acetate and phthalic anhydride, often requiring heat and a catalyst to facilitate the reaction. The balanced equation for this reaction can be represented as follows:
- Hot-Melt Extrusion: In industrial settings, hot-melt extrusion techniques are employed. This method involves mixing polyvinyl acetate phthalate with plasticizers and additives, followed by extrusion at controlled temperatures to achieve the desired product characteristics .
These methods ensure that the final product maintains consistent quality and performance.
Polyvinyl acetate phthalate has diverse applications, particularly in:
- Pharmaceuticals: As an enteric coating material for oral solid dosage forms, protecting active ingredients from stomach acid and ensuring targeted release in the intestines.
- Drug Delivery Systems: Used in creating amorphous solid dispersions to enhance solubility and bioavailability of poorly soluble drugs.
- Biomedical Engineering: Employed in controlled drug release systems and various biomedical devices due to its biocompatibility and functional properties.
These applications showcase its versatility and importance in modern medicine.
Research has demonstrated that polyvinyl acetate phthalate can form complexes with other polymers, such as polyvinylpyrrolidone. In ethanol and acidic aqueous solutions, these interactions lead to the formation of insoluble complexes that exhibit unique solubility characteristics. The interaction involves hydrogen bonding between carbonyl groups of polyvinylpyrrolidone and carboxylic groups of polyvinyl acetate phthalate . Such studies highlight its potential for use in novel drug delivery systems.
Polyvinyl acetate phthalate shares similarities with several other compounds used in pharmaceutical applications. Below is a comparison highlighting its uniqueness:
| Compound | Key Features | Unique Aspects |
|---|---|---|
| Polyvinyl Alcohol | Water-soluble polymer used as a film-forming agent | More hydrophilic than polyvinyl acetate phthalate |
| Hydroxypropyl Methylcellulose Acetate Succinate | Used for enteric coatings; soluble at higher pH levels | Different solubility profile compared to polyvinyl acetate phthalate |
| Eudragit L100-55 | A copolymer used for enteric coatings; pH-dependent solubility | Similar application but different chemical structure |
| Cellulose Acetate | Used for film coatings; biodegradable | Less targeted release compared to polyvinyl acetate phthalate |
Polyvinyl acetate phthalate's unique pH-dependent solubility and ability to form enteric coatings make it particularly effective for targeted drug delivery systems, distinguishing it from other similar compounds.
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
General Manufacturing Information
XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).








